2-(Hydroxymethyl)-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid
Description
2-(Hydroxymethyl)-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a thiophene-2-yl substituent and a hydroxymethyl group on the strained cyclopropane ring. Its molecular formula is C₉H₁₀O₃S (molecular weight: 198.24 g/mol). The compound combines the unique reactivity of the cyclopropane ring with the electronic properties of thiophene and the polarity of the hydroxymethyl group.
These properties make it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H10O3S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1-thiophen-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O3S/c10-5-6-4-9(6,8(11)12)7-2-1-3-13-7/h1-3,6,10H,4-5H2,(H,11,12) |
InChI Key |
RSHVMEQKWXDNCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C2=CC=CS2)C(=O)O)CO |
Origin of Product |
United States |
Biological Activity
2-(Hydroxymethyl)-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, synthesizing findings from various studies and presenting relevant data in a structured format.
The compound can be described by the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C8H10O3S
- CAS Number : 90111-23-2
Antitumor Activity
Research indicates that compounds with a similar structure exhibit antiproliferative effects in mammalian cells. For instance, studies on benzopsoralens, which include hydroxymethyl groups, suggest that these compounds can inhibit topoisomerase II, a crucial enzyme for DNA replication and repair. Although the specific activity of this compound has not been extensively documented, its structural analogs show promise in cancer therapy through mechanisms involving DNA interaction and enzyme inhibition .
Anti-inflammatory Properties
Chronic inflammation is implicated in various diseases, and controlling this response is a significant therapeutic target. Compounds with thiophene moieties have been reported to exhibit anti-inflammatory activities. For example, certain derivatives have shown effectiveness in inhibiting NF-κB/AP-1 pathways, which are critical in inflammatory processes. The potential of this compound to modulate these pathways warrants further investigation .
Antimicrobial Activity
The thiophene ring has been associated with antimicrobial properties in various studies. Compounds containing thiophene structures have demonstrated activity against a range of pathogens. While specific data on the antimicrobial efficacy of this compound is limited, the presence of the thiophene group suggests potential for similar activity .
Synthesis and Testing
A study synthesized various hydroxymethyl derivatives and assessed their biological activities. Although direct testing on this compound was not performed, related compounds showed significant antiproliferative effects when subjected to cell viability assays .
Comparative Analysis Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs differ in substituents on the cyclopropane ring, influencing electronic, steric, and physicochemical properties:
Key Observations :
Physicochemical Properties
Solubility and Acidity
- The hydroxymethyl group in the target compound improves aqueous solubility compared to non-hydroxylated analogs (e.g., C₈H₈O₂S, ).
- Acidity (pKa): For 1-(2-bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid, pKa ≈ 4.06 , suggesting moderate acidity influenced by electron-withdrawing substituents. The target compound’s pKa is likely similar but modulated by thiophene’s electron-donating nature.
Stability
- Cyclopropane rings are inherently strained. Electron-withdrawing groups (e.g., CN in trans-2-cyanocyclopropanecarboxylic acid ) increase strain and reactivity. The hydroxymethyl group’s electron-donating effect may slightly stabilize the ring compared to cyano or halogenated analogs.
Preparation Methods
Comparative Analysis of Methods
Critical Considerations
- Steric Effects : Thiophene’s bulkiness necessitates precise control over cyclopropane ring geometry to avoid undesired isomers.
- Functional Group Compatibility : Hydroxymethyl and carboxylic acid groups require orthogonal protection (e.g., tert-butyl esters) during synthesis.
- Purification : Chromatography is often needed to isolate pure products due to residual metal catalysts or byproducts.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(Hydroxymethyl)-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodology : Cyclopropanation via [2+1] cycloaddition or vinylcarbene insertion is commonly employed. For example, thiophene-substituted precursors can undergo cyclopropanation using transition-metal catalysts (e.g., Rh(II)) under controlled temperatures (0–25°C) to minimize side reactions. Post-functionalization of the hydroxymethyl group requires protection-deprotection strategies (e.g., silylation or acetylation) to prevent undesired oxidation .
- Key Parameters : Solvent polarity (e.g., DCM vs. THF), catalyst loading (1–5 mol%), and reaction time (6–24 hours) significantly affect stereoselectivity and yield. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical to isolate the carboxylic acid derivative .
Q. How can X-ray crystallography be optimized for structural determination of cyclopropane derivatives like this compound?
- Approach : Use the SHELX suite for small-molecule refinement. Single crystals grown via slow evaporation (e.g., in ethanol/water mixtures) are analyzed with Mo-Kα radiation (λ = 0.71073 Å). High-resolution data (d-spacing < 0.8 Å) and TWINABS for twinning correction improve accuracy. The cyclopropane ring’s strain and thiophene’s electron density require careful modeling of anisotropic displacement parameters .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Protocols :
- Enzyme Inhibition : Screen against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis assays).
- Antimicrobial Activity : Perform broth microdilution (CLSI guidelines) against Candida albicans or Aspergillus fumigatus, given the antifungal potential of cyclopropane derivatives .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugates) to assess permeability in Caco-2 or HEK293 cell lines .
Advanced Research Questions
Q. How does stereochemistry at the cyclopropane ring influence the compound’s interaction with biological targets?
- Analysis : Enantiomers can exhibit divergent binding affinities. For example, (1R,2R)-configured cyclopropanes show enhanced NMDA receptor antagonism compared to (1S,2S) isomers. Chiral HPLC (Chiralpak IA/IB columns) or enzymatic resolution (lipase-mediated kinetic resolution) is used to separate enantiomers. Docking studies (AutoDock Vina) correlate stereochemistry with binding pocket complementarity in targets like kynurenine pathway enzymes .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
- Troubleshooting :
- NMR Discrepancies : Compare experimental / NMR shifts (in DMSO-d6) with DFT-calculated values (B3LYP/6-311+G(d,p)). Anomalies in thiophene proton shifts (~δ 7.2–7.5 ppm) may arise from solvent-induced conformational changes.
- Mass Spectrometry : High-resolution ESI-MS (Δ < 3 ppm) confirms molecular ion integrity. Fragmentation patterns (e.g., loss of COOH or hydroxymethyl groups) should align with in silico simulations (MassFrontier) .
Q. How can synthetic routes be adapted for isotopically labeled analogs (e.g., -cyclopropane) to study metabolic pathways?
- Labeling Techniques : Incorporate -labeled sodium acetate during cyclopropanation or use -labeled methanol in ester hydrolysis steps. Radiolabeled () variants require Suzuki-Miyaura coupling with -aryl halides. LC-MS/MS tracks isotopic incorporation efficiency .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
